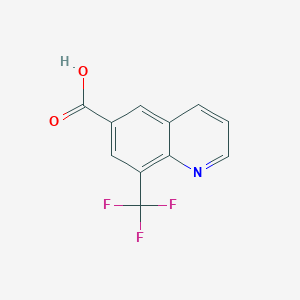![molecular formula C8H11BrO2 B2397984 Methyl (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate CAS No. 2138429-62-4](/img/structure/B2397984.png)
Methyl (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate, also known as Methyl (1S,5R,6S)-6-bromonorborn-2-ene-2-carboxylate, is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. 1.0]hexane-1-carboxylate.
Mechanism of Action
The mechanism of action of Methyl (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate is not fully understood, but it is believed to act as a chiral auxiliary in organic reactions, facilitating the formation of enantiomerically pure products. It may also act as a ligand in metal-mediated reactions, facilitating the formation of complex molecules.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of this compound (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate, as it has not been extensively studied in vivo. However, it is believed to be relatively non-toxic and non-carcinogenic, making it a potentially useful compound for scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate in lab experiments is its chiral nature, which makes it a useful building block for the synthesis of enantiomerically pure compounds. Additionally, it is relatively easy to synthesize and has low toxicity. However, one limitation is that it may not be suitable for all types of reactions, and its mechanism of action is not fully understood.
Future Directions
There are several potential future directions for research on Methyl (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate. One area of interest is its potential use as a chiral auxiliary in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, it may be studied for its potential use as a catalyst in organic reactions or as a ligand in metal-mediated reactions. Finally, further research is needed to fully understand its mechanism of action and potential applications in scientific research.
Conclusion
This compound (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate is a unique chemical compound that has gained significant attention in scientific research. Its chiral nature and potential applications in the synthesis of pharmaceuticals and other biologically active compounds make it a promising compound for future research. While there is still much to be learned about its mechanism of action and potential applications, the future looks bright for this compound (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate in scientific research.
Synthesis Methods
Methyl (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate can be synthesized using a variety of methods, but the most common method involves the reaction of 1,5-cyclooctadiene with bromine in the presence of a catalyst such as aluminum chloride. The resulting product is then treated with methanol and sodium methoxide to yield this compound (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate.
Scientific Research Applications
Methyl (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate has been studied for its potential use in various scientific research applications. One of the most promising applications is its use as a chiral building block in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, it has been studied for its potential use as a catalyst in organic reactions and as a ligand in metal-mediated reactions.
properties
IUPAC Name |
methyl (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO2/c1-11-7(10)8-4-2-3-5(8)6(8)9/h5-6H,2-4H2,1H3/t5-,6-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHLIXXWXCBKTQ-VMHSAVOQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC1C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CCC[C@H]1[C@@H]2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2397904.png)
![N-[Cyano(cyclopropyl)methyl]-3-nitro-4-propan-2-ylbenzamide](/img/structure/B2397908.png)



![2-[1-(Methoxymethyl)cyclopentyl]acetic acid](/img/structure/B2397914.png)
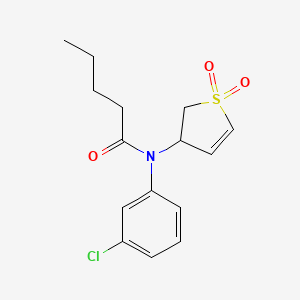
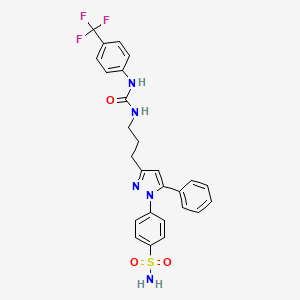
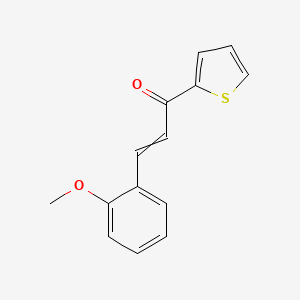
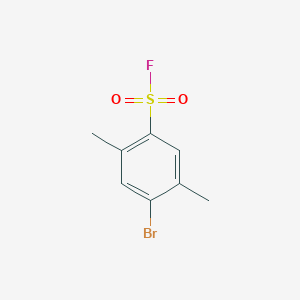
![N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2397920.png)
![3-allyl-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397921.png)
